molecular formula C10H7NO3 B081110 3-Phenylisoxazole-5-carboxylic acid CAS No. 14442-12-7

3-Phenylisoxazole-5-carboxylic acid

Cat. No.: B081110
CAS No.: 14442-12-7
M. Wt: 189.17 g/mol
InChI Key: YGTFDJRCCBKLDM-UHFFFAOYSA-N
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Description

3-Phenylisoxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol It is characterized by an isoxazole ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 5-position

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl group and the isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenylisoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-Phenylisoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Biological Activity

3-Phenylisoxazole-5-carboxylic acid is a compound with significant biological activity, particularly in medicinal chemistry. Its derivatives have been explored for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article provides an overview of the biological activities associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H7NO3C_{10}H_7NO_3. The structure consists of an isoxazole ring substituted with a phenyl group and a carboxylic acid functional group. The compound's unique structure contributes to its diverse biological activities.

1. Antioxidant and Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species. A study synthesized several derivatives and found that many exhibited micromolar to submicromolar inhibition levels, with specific substitutions enhancing potency .

CompoundInhibition Potency (µM)Substitution Pattern
11a0.5Cyano group at 3-position
11b1.2Nitro group at 3-position

2. Cytotoxicity Against Cancer Cell Lines

The antiproliferative activity of this compound has been evaluated against various human cancer cell lines. In a notable study, derivatives were tested against HL-60 (promyelocytic leukemia), NCI H292 (lung carcinoma), and HT29 (colon carcinoma) cell lines. The results demonstrated moderate cytotoxicity for specific derivatives:

CompoundCell LineIC50 (µM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028.0

These findings suggest that the structural modifications can significantly influence the cytotoxic effects against specific cancer types .

3. Anti-inflammatory Properties

Isoxazole derivatives are known for their anti-inflammatory properties. The presence of the carboxylic acid group in this compound enhances its ability to act as an anti-inflammatory agent. Studies have shown that compounds in this class can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study: Xanthine Oxidase Inhibition

In a study focused on the synthesis of various isoxazole derivatives, researchers identified that compounds with a cyano substitution at the phenyl moiety exhibited superior xanthine oxidase inhibition compared to other substitutions such as nitro or methyl groups. This finding was supported by molecular modeling studies that provided insights into the binding interactions within the enzyme's active site .

Case Study: Anticancer Activity

A detailed investigation into the anticancer properties of several derivatives of this compound revealed that specific modifications could enhance their efficacy against cancer cells. For instance, compounds with halogen substitutions demonstrated increased potency against HL-60 cells, indicating that further exploration of substitution patterns could lead to more effective anticancer agents .

Properties

IUPAC Name

3-phenyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTFDJRCCBKLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353245
Record name 3-phenylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14442-12-7
Record name 3-phenylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylisoxazole-5-carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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